Cas no 2228669-09-6 (3-(2-Methyl-1-phenylpropyl)morpholine)

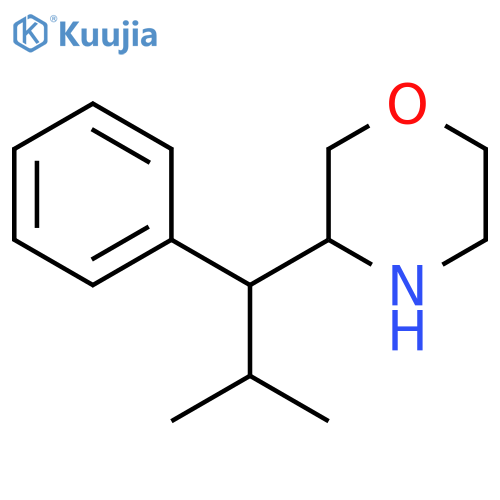

2228669-09-6 structure

商品名:3-(2-Methyl-1-phenylpropyl)morpholine

3-(2-Methyl-1-phenylpropyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 2228669-09-6

- EN300-1876854

- 3-(2-methyl-1-phenylpropyl)morpholine

- 3-(2-Methyl-1-phenylpropyl)morpholine

-

- インチ: 1S/C14H21NO/c1-11(2)14(12-6-4-3-5-7-12)13-10-16-9-8-15-13/h3-7,11,13-15H,8-10H2,1-2H3

- InChIKey: AWVPXASXUJBVJE-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C1)C(C1C=CC=CC=1)C(C)C

計算された属性

- せいみつぶんしりょう: 219.162314293g/mol

- どういたいしつりょう: 219.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 21.3Ų

3-(2-Methyl-1-phenylpropyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1876854-0.05g |

3-(2-methyl-1-phenylpropyl)morpholine |

2228669-09-6 | 0.05g |

$1320.0 | 2023-06-03 | ||

| Enamine | EN300-1876854-5.0g |

3-(2-methyl-1-phenylpropyl)morpholine |

2228669-09-6 | 5g |

$4557.0 | 2023-06-03 | ||

| Enamine | EN300-1876854-0.25g |

3-(2-methyl-1-phenylpropyl)morpholine |

2228669-09-6 | 0.25g |

$1447.0 | 2023-06-03 | ||

| Enamine | EN300-1876854-1.0g |

3-(2-methyl-1-phenylpropyl)morpholine |

2228669-09-6 | 1g |

$1572.0 | 2023-06-03 | ||

| Enamine | EN300-1876854-0.5g |

3-(2-methyl-1-phenylpropyl)morpholine |

2228669-09-6 | 0.5g |

$1509.0 | 2023-06-03 | ||

| Enamine | EN300-1876854-0.1g |

3-(2-methyl-1-phenylpropyl)morpholine |

2228669-09-6 | 0.1g |

$1384.0 | 2023-06-03 | ||

| Enamine | EN300-1876854-10.0g |

3-(2-methyl-1-phenylpropyl)morpholine |

2228669-09-6 | 10g |

$6758.0 | 2023-06-03 | ||

| Enamine | EN300-1876854-2.5g |

3-(2-methyl-1-phenylpropyl)morpholine |

2228669-09-6 | 2.5g |

$3080.0 | 2023-06-03 |

3-(2-Methyl-1-phenylpropyl)morpholine 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

2228669-09-6 (3-(2-Methyl-1-phenylpropyl)morpholine) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量